Conformational Restriction for Farnesyltransferase Inhibitor Design
The (1R,5S)-3,8-diazabicyclo[3.2.1]octan-2-one scaffold provides a conformationally constrained bicyclic framework for peptidomimetic design, as demonstrated in the synthesis of a farnesyltransferase inhibitor [1]. This constraint is not achievable with flexible linear peptide analogs or unconstrained piperazinone derivatives, which lack the rigid bicyclic architecture [2].
| Evidence Dimension | Conformational flexibility |
|---|---|
| Target Compound Data | Highly constrained bicyclic [3.2.1] framework |
| Comparator Or Baseline | Linear peptide analogs or flexible piperazinones |
| Quantified Difference | Qualitative difference in rigidity; no quantitative metric reported |
| Conditions | Peptidomimetic design context (farnesyltransferase inhibitor) |
Why This Matters
The ability to pre-organize pharmacophores in a biologically relevant conformation can enhance target binding affinity and selectivity, making this scaffold valuable for structure-based drug design.
- [1] Dinsmore, C. J., Bergman, J. M., Bogusky, M. J., Culberson, J. C., Hamilton, K. A., & Graham, S. L. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase. Organic Letters, 3(6), 865-868. View Source
- [2] ACS Publications. (2001). 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters. View Source
